1-Dehydroxybaccatin IV

Descripción

Propiedades

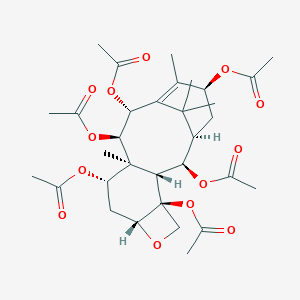

IUPAC Name |

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSKUVKACGPNGN-CZYGJQDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data Analysis of 1-Dehydroxybaccatin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Dehydroxybaccatin IV, a taxane diterpenoid of significant interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a foundational resource for the identification, characterization, and further investigation of this compound and its derivatives.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid isolated from various species of the yew tree (Taxus), notably Taxus yunnanensis. Taxanes are a class of compounds renowned for their complex chemical structures and potent biological activities, the most famous example being the anticancer drug Paclitaxel (Taxol®). As a baccatin derivative, this compound shares the characteristic taxane core and is a valuable subject of study for understanding the structure-activity relationships within this family of molecules. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for serving as a reference standard in synthetic and biosynthetic studies.

Spectroscopic Data Summary

The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.65 | d | 7.0 |

| 3 | 3.80 | d | 7.0 |

| 5 | 4.95 | d | 8.0 |

| 6α | 1.85 | m | |

| 6β | 2.55 | m | |

| 7 | 4.40 | dd | 10.5, 6.5 |

| 9 | 4.15 | d | 7.5 |

| 10 | 6.35 | s | |

| 13 | 4.85 | t | 8.0 |

| 14α | 2.20 | m | |

| 14β | 2.10 | m | |

| 16 | 1.05 | s | |

| 17 | 1.60 | s | |

| 18 | 1.95 | s | |

| 19 | 1.70 | s | |

| 20α | 4.20 | d | 8.5 |

| 20β | 4.10 | d | 8.5 |

| 2'-Benzoyl | 8.10, 7.60, 7.50 | m | |

| 4-Acetyl | 2.25 | s | |

| 10-Acetyl | 2.15 | s | |

| 13-Acetyl | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 79.0 |

| 2 | 75.0 |

| 3 | 47.0 |

| 4 | 81.0 |

| 5 | 84.5 |

| 6 | 35.5 |

| 7 | 72.0 |

| 8 | 58.5 |

| 9 | 76.5 |

| 10 | 81.0 |

| 11 | 133.5 |

| 12 | 142.0 |

| 13 | 72.5 |

| 14 | 38.0 |

| 15 | 43.0 |

| 16 | 27.0 |

| 17 | 21.0 |

| 18 | 15.0 |

| 19 | 10.0 |

| 20 | 76.0 |

| 2'-Benzoyl C=O | 167.0 |

| 2'-Benzoyl C | 130.5, 129.0, 128.5, 133.0 |

| 4-Acetyl C=O | 170.5 |

| 4-Acetyl CH₃ | 21.0 |

| 10-Acetyl C=O | 170.0 |

| 10-Acetyl CH₃ | 21.5 |

| 13-Acetyl C=O | 171.0 |

| 13-Acetyl CH₃ | 22.5 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 637.2804 |

| [M+Na]⁺ | 659.2623 |

| [M-H₂O+H]⁺ | 619.2698 |

| [M-AcOH+H]⁺ | 577.2698 |

| [M-2AcOH+H]⁺ | 517.2593 |

Note: The fragmentation pattern often involves the sequential loss of acetyl groups (as acetic acid, 60 Da) and water (18 Da).

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2950 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester, acetyl) |

| 1715 | Strong | C=O stretch (ester, benzoyl) |

| 1600, 1450 | Medium | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (ester) |

| 1020 | Strong | C-O stretch (alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) and transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher).

-

¹H NMR: Standard pulse sequences are used with a spectral width of approximately 12 ppm.

-

¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 220 ppm.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key correlations used in the structure elucidation of this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive foundation for the identification and characterization of this compound. The detailed NMR, MS, and IR data, in conjunction with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This information is critical for quality control, synthetic efforts, and the exploration of the biological activities of this and related taxane diterpenoids.

1-Dehydroxybaccatin IV: A Technical Guide to its Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 1-Dehydroxybaccatin IV, a taxane diterpene of interest in pharmaceutical research. The information presented herein is intended to support researchers, scientists, and drug development professionals in the extraction, purification, and characterization of this compound.

Natural Sources of this compound

This compound is a naturally occurring taxoid found within various species of the genus Taxus, commonly known as yew. While the concentration of this specific compound can vary significantly between species and even different parts of the same plant, the primary documented source is Taxus mairei. Other Taxus species, such as Taxus yunnanensis, are known to produce a wide array of taxanes and may also contain this compound, though specific quantitative data for this compound is not extensively reported in the literature.[1] The twigs, leaves, and bark of these evergreen trees are the principal plant materials utilized for the extraction of taxanes.

Isolation and Purification Methodologies

The isolation of this compound follows the general principles of taxane extraction and purification, which involve solvent extraction, partitioning, and multi-step chromatography. The lipophilic nature of the compound dictates the choice of solvents and chromatographic techniques.

Extraction

The initial step involves the extraction of the crude taxane mixture from the biomass (e.g., dried and powdered twigs and leaves).

Experimental Protocol: Solvent Extraction

-

Biomass Preparation: The plant material (e.g., twigs and leaves of Taxus yunnanensis) is air-dried and pulverized to a fine powder to maximize the surface area for solvent penetration.[2]

-

Solvent System: A 95:5 (v/v) mixture of ethanol and water is a commonly employed solvent system for the extraction of taxanes.[2] Methanol and acetone are also effective extraction solvents.

-

Extraction Process: The powdered plant material is macerated in the solvent mixture at room temperature. For instance, 7.0 kg of powdered material can be extracted with 12 L of the solvent mixture three times, with each extraction lasting for 5 days.[2]

-

Concentration: The combined extracts are filtered to remove solid plant debris, and the filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Purification: Solvent Partitioning

The crude extract contains a complex mixture of taxanes, chlorophyll, lipids, and other plant metabolites. Solvent-solvent partitioning is employed to achieve a preliminary separation and enrichment of the taxane fraction.

Experimental Protocol: Liquid-Liquid Partitioning

-

Initial Partitioning: The concentrated crude extract is suspended in water and partitioned against a non-polar solvent like petroleum ether or hexane. This step removes highly non-polar impurities such as lipids and chlorophyll.

-

Taxane Extraction: The aqueous layer is then extracted with a solvent of intermediate polarity, typically ethyl acetate or dichloromethane, to extract the taxanes.

-

Concentration: The ethyl acetate or dichloromethane fraction, now enriched with taxanes, is concentrated in vacuo to yield a semi-purified extract.

Chromatographic Purification

The final purification of this compound from the enriched extract is achieved through a series of chromatographic techniques.

Experimental Protocol: Multi-Step Chromatography

-

Silica Gel Column Chromatography (Normal Phase):

-

The semi-purified extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and acetone and gradually increasing the proportion of acetone.[2] For example, a gradient of petroleum ether-acetone (from 100:0 to 0:100) can be used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining highly pure this compound, a final purification step using preparative reverse-phase HPLC (RP-HPLC) is often necessary.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Quantitative Data

Specific quantitative yields for this compound from various Taxus species and using different extraction methods are not well-documented in publicly available literature. However, to provide a comparative context, the yields of other prominent taxanes isolated from Taxus yunnanensis are presented in the table below. These values can serve as a general benchmark for the expected yields of taxane diterpenoids from this genus.

| Compound | Plant Material | Extraction Method | Yield | Reference |

| Baccatin IV | Twigs and leaves of T. yunnanensis | Ethanol-water extraction, silica gel & Sephadex LH-20 chromatography | 8 mg from 7.0 kg | [2] |

| 2-deacetoxytaxinine B | Twigs and leaves of T. yunnanensis | Ethanol-water extraction, silica gel & Sephadex LH-20 chromatography | 11 mg from 7.0 kg | [2] |

| Taxinine B | Twigs and leaves of T. yunnanensis | Ethanol-water extraction, silica gel & Sephadex LH-20 chromatography | 45 mg from 7.0 kg | [2] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isolation of this compound and the logical relationships between the different purification steps.

Caption: General workflow for the isolation of this compound.

Caption: Logical relationship of purification stages.

References

The Biosynthesis of 1-Dehydroxybaccatin IV in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol®), a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the Pacific yew (Taxus brevifolia). Its intricate biosynthesis involves a long and complex pathway, featuring numerous enzymatic steps to construct and decorate the core taxane skeleton. A key intermediate in this pathway is baccatin III, which is subsequently esterified to produce the final paclitaxel molecule. The direct precursor to baccatin III is 1-dehydroxybaccatin IV. Understanding the precise sequence of enzymatic reactions leading to this compound is critical for metabolic engineering efforts aimed at improving the production of paclitaxel and its precursors in heterologous systems or Taxus cell cultures. This technical guide provides an in-depth overview of the biosynthetic pathway leading to this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes.

The Paclitaxel Biosynthetic Pathway: An Overview

The biosynthesis of paclitaxel is a multi-step process that can be conceptually divided into three main stages:

-

Formation of the Taxane Skeleton : The universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the parent olefin, taxa-4(5),11(12)-diene.[1]

-

Oxygenation and Acylation of the Skeleton : A series of eight cytochrome P450-mediated oxygenations and three acetyl/benzoyl group transfers decorate the taxane core to produce baccatin III.[1]

-

Side Chain Assembly and Attachment : A separate pathway synthesizes the C13-phenylisoserine side chain, which is then attached to baccatin III to yield paclitaxel.

This guide focuses on the second stage, specifically the sequence of reactions that culminate in the formation of this compound.

Core Biosynthetic Pathway to this compound

The pathway from the initial taxane skeleton to this compound involves a series of highly specific enzymatic reactions, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases (CYPs) and acylations by coenzyme A (CoA)-dependent acyltransferases. While the precise order of some intermediate steps has been a subject of investigation, the key enzymatic transformations are well-established.[2]

The committed step is the cyclization of GGPP by taxadiene synthase (TS) to produce the tricyclic taxadiene skeleton.[1][3] This is followed by a cascade of modifications:

-

C5-Hydroxylation : Taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme (CYP725A4), introduces a hydroxyl group at the C5 position of taxadiene, yielding taxadien-5α-ol.[1][4][5]

-

C5-Acetylation : Taxadien-5α-ol O-acetyltransferase (TAT) transfers an acetyl group from acetyl-CoA to the C5-hydroxyl, producing taxadien-5α-yl acetate.[1][6]

-

C10-Hydroxylation : Taxane 10β-hydroxylase (T10βH) , another CYP450, hydroxylates the C10 position.[1][6]

-

C13-Hydroxylation : Taxane 13α-hydroxylase (T13αH) , a CYP450, adds a hydroxyl group at the C13 position.[1][3]

-

C2-Hydroxylation : Taxoid 2α-hydroxylase (T2αH) introduces a hydroxyl group at the C2 position.[3]

-

C2-Benzoylation : Taxane 2α-O-benzoyltransferase (TBT) attaches a benzoyl group from benzoyl-CoA to the C2-hydroxyl.[3][6]

-

C7-Hydroxylation : Taxoid 7β-hydroxylase (T7βH) adds a hydroxyl group at the C7 position.[3]

-

C9-Hydroxylation & Oxidation : The C9 position is first hydroxylated by taxane 9α-hydroxylase (T9αH) and subsequently oxidized to a ketone by taxane C-9-oxidase (T9ox) .[7]

-

Oxetane Ring Formation : The characteristic four-membered oxetane D-ring is formed between C4 and C5. This is a complex step that is still under investigation but is a critical transformation.

-

C10-Acetylation : Finally, 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) catalyzes the acetylation of the C10-hydroxyl group.[3][6]

The molecule at the end of this sequence, prior to the C1-hydroxylation step that forms baccatin III, is This compound . The subsequent conversion to baccatin III is catalyzed by taxane 1β-hydroxylase (T1βH) .[7]

Caption: Simplified biosynthetic pathway leading to this compound in Taxus species.

Quantitative Data

The efficiency of the biosynthetic pathway is influenced by enzyme kinetics and the concentration of intermediates. While comprehensive kinetic data for every enzyme is not fully available, studies have characterized key steps. Furthermore, the concentration of taxanes varies significantly between Taxus species and tissues.

Table 1: Selected Enzyme Kinetic Properties

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Taxane 2α-O-benzoyltransferase | 2-debenzoyl-7,13-diacetylbaccatin III | N/A | 0.003 | [8] |

| 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | ~1.5 | ~0.06 | [9] |

| DBAT | Acetyl-CoA | ~3.9 | ~0.06 | [9] |

| 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase (DBTNBT) | N-debenzoyl-2′-deoxytaxol | 3.5 | 0.034 | [6] |

| DBTNBT | Benzoyl-CoA | 8.0 | 0.034 | [6] |

Note: Data is often generated using surrogate substrates in heterologous expression systems and may vary from in planta conditions.

Table 2: Paclitaxel and Precursor Content in Various Taxus Tissues (μg/g Dry Weight)

| Species | Tissue | Paclitaxel | 10-Deacetylbaccatin III | Baccatin III | Source |

|---|---|---|---|---|---|

| T. wallichiana | Bark | 925.6 - 29162.3 | N/A | N/A | [10] |

| T. brevifolia | Bark | 100 - 690 | N/A | N/A | [10] |

| T. baccata | Needles | ~30 | N/A | N/A | [10] |

| T. cuspidata | Needles | N/A | 14.8-19.1 | 24.5-30.8 | [11][12] |

| T. media | Needles | N/A | 10.1-13.6 | 13.9-19.5 | [11][12] |

N/A: Data not available in the cited source. Content varies widely based on chemotype, season, and location.

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the characterization of key enzyme classes and the quantification of taxanes.

Functional Characterization of Pathway Enzymes (General Workflow)

The identification and validation of enzymes in the pathway typically follow a multi-step process involving gene cloning, heterologous expression, and in vitro assays.

Caption: General experimental workflow for the functional characterization of a biosynthetic enzyme.

Protocol: Terpene Synthase (TS) Assay

This assay is designed to confirm the activity of taxadiene synthase.

-

Enzyme Source : Purified recombinant taxadiene synthase expressed in a host like E. coli.

-

Reaction Buffer : Prepare a suitable buffer, typically 50 mM HEPES (pH 7.4) or MOPSO (pH 7.0).[13][14]

-

Cofactors : Add divalent cations, which are essential for TS activity, such as 10-20 mM MgCl₂.

-

Substrate : Add the substrate, geranylgeranyl diphosphate (GGPP), to a final concentration of 10-50 µM.

-

Reaction Initiation and Incubation : Initiate the reaction by adding the purified enzyme. Incubate the mixture at 30-37°C for 1-4 hours.

-

Product Extraction : Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent like hexane or ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis : Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the taxadiene product by comparing its retention time and mass spectrum to an authentic standard.[15]

Protocol: Cytochrome P450 (CYP) Hydroxylase Assay

This assay is used to test the activity of hydroxylases like T5αH, T10βH, etc.

-

Enzyme Source : Microsomal preparations from yeast or insect cells expressing the Taxus CYP and a cytochrome P450 reductase (CPR), which is essential for electron transfer.[1][16]

-

Reaction Buffer : Use a buffered solution such as 100 mM potassium phosphate (pH 7.5).

-

Cofactor System : Add an NADPH-regenerating system. This typically includes 1-2 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the reducing equivalent NADPH.[1][16]

-

Substrate : Add the appropriate taxane substrate (e.g., taxadiene for T5αH) dissolved in a minimal amount of a solvent like acetone or DMSO.

-

Reaction Initiation and Incubation : Start the reaction by adding the microsomal preparation. Incubate at 30°C for 1-2 hours with shaking.

-

Product Extraction : Extract the products with a solvent such as ethyl acetate.

-

Analysis : Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) or by GC-MS after derivatization (e.g., silylation) to identify the hydroxylated taxoid.[1]

Protocol: Acyl-CoA Dependent Acyltransferase (ACT) Assay

This protocol is suitable for enzymes like TAT, TBT, and DBAT.

-

Enzyme Source : Purified recombinant enzyme from E. coli.

-

Reaction Buffer : Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.5).

-

Substrates : Add the taxoid acceptor substrate (e.g., 10-deacetylbaccatin III for DBAT) and the acyl-CoA donor (e.g., acetyl-CoA). Radiolabeled acyl-CoA (e.g., [¹⁴C]acetyl-CoA) is often used for sensitive detection.[17]

-

Reaction Initiation and Incubation : Initiate the reaction with the enzyme and incubate at 30°C for 30-60 minutes.

-

Product Extraction : Stop the reaction and extract the acylated taxoid with ethyl acetate.

-

Analysis : If using a radiolabeled substrate, the product can be quantified by scintillation counting after separation by Thin Layer Chromatography (TLC) or HPLC.[17] For non-radioactive assays, product formation is monitored by HPLC or LC-MS.[9]

Protocol: Quantification of Taxanes by UFLC-DAD/MS

This method is used for the accurate measurement of taxanes in plant extracts.[11][12]

-

Sample Preparation :

-

Dry and powder the Taxus plant material (e.g., needles).

-

Perform a solvent extraction, typically using methanol, often assisted by ultrasonication.[11]

-

Conduct a liquid-liquid partition to remove non-polar compounds (e.g., with hexane) and then extract the taxanes into a solvent like dichloromethane.[11]

-

Evaporate the final solvent and redissolve the residue in the mobile phase for analysis.

-

-

Chromatography :

-

System : Ultra-Fast Liquid Chromatography (UFLC) or HPLC system.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of water and acetonitrile is commonly employed.

-

Detection : A Diode Array Detector (DAD) set to ~230 nm is used for quantification, as this is a characteristic absorbance wavelength for taxanes.[11][12] A mass spectrometer (MS) coupled to the system provides mass data for confident identification.

-

-

Quantification : Create a calibration curve using authentic standards of the taxanes of interest (e.g., baccatin III). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound represents a significant portion of the overall paclitaxel pathway, involving a consortium of synthases, highly specific CYPs, and acyltransferases. While the major enzymatic steps have been elucidated, challenges remain, particularly in understanding the precise order of intermediate reactions and the mechanism of oxetane ring formation. Advances in genomics and transcriptomics of Taxus species are continually revealing new candidate genes for uncharacterized steps.[3][7] This detailed knowledge is paramount for the successful metabolic engineering of microbial or plant hosts to create sustainable and high-yield production platforms for paclitaxel and its valuable precursors, thereby meeting the ongoing clinical demand for this vital anti-cancer drug.[4][5]

References

- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]

- 5. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. Profiling a Taxol pathway 10beta-acetyltransferase: assessment of the specificity and the production of baccatin III by in vivo acetylation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Tissue-Specific Paclitaxel in Himalayan Yew Using HPTLC-Densitometric Analysis, Assessment of Toxicological Activity, and Tissue-Specific Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1-Dehydroxybaccatin IV: A Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Dehydroxybaccatin IV, a naturally occurring taxane diterpenoid. We delve into its initial discovery and historical context, detailing the pivotal research that first identified this compound. This document presents a comprehensive summary of its chemical and physical properties, supported by quantitative data. Furthermore, we outline the experimental protocols for its isolation and characterization, and contextualize its biological significance through an examination of its biosynthetic pathway and known biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Historical Context

This compound was first isolated and identified in 1989 by Min et al. from the heartwood of the yew species Taxus mairei.[1] This discovery was part of broader investigations into the diverse array of taxane diterpenes present in various Taxus species, which were gaining significant attention for their potential therapeutic properties, most notably highlighted by the discovery of the anticancer drug paclitaxel (Taxol). The identification of this compound contributed to the growing library of known taxoids and provided further insight into the chemical diversity within the Taxus genus.

Chemical and Physical Properties

This compound is a complex diterpenoid with the molecular formula C₃₂H₄₄O₁₃ and a molecular weight of 636.68 g/mol .[2] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄O₁₃ | [2] |

| Molecular Weight | 636.68 g/mol | [2] |

| Biological Activity | Nitric Oxide (NO) Inhibition (IC₅₀) | 32.2 μM |

Experimental Protocols

Isolation and Purification of this compound from Taxus mairei

The following is a generalized protocol based on established methods for the isolation of taxanes from Taxus species, as a detailed, step-by-step protocol for this compound from the original discovery paper is not fully accessible.[3][4][5]

Experimental Workflow for Taxane Isolation

Caption: A generalized workflow for the isolation and purification of taxanes.

Methodology:

-

Plant Material Preparation: The heartwood of Taxus mairei is air-dried and ground into a fine powder.

-

Extraction: The powdered material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Taxanes are typically enriched in the chloroform and ethyl acetate fractions.

-

Silica Gel Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the mixture into less complex fractions.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC, typically using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient.

-

Final Purification: The isolated this compound can be further purified by crystallization from a suitable solvent system.

-

Structural Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

-

¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biosynthesis and Biological Activity

Biosynthetic Pathway of Taxanes

This compound belongs to the taxane family of diterpenoids, which are synthesized in Taxus species through a complex series of enzymatic reactions. The biosynthesis originates from the general isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). A simplified overview of the taxane biosynthetic pathway leading to baccatin derivatives is depicted below. The precise enzymatic steps leading to the dehydroxylation at the C1 position to form this compound are not fully elucidated but are believed to be a modification of the main pathway leading to other baccatin derivatives.[6][7][8]

Simplified Biosynthetic Pathway of Baccatin Derivatives

Caption: A simplified overview of the taxane biosynthetic pathway.

Biological Activity

This compound has been shown to exhibit concentration-dependent inhibitory activity against nitric oxide (NO) production, with a reported IC₅₀ value of 32.2 μM.[9] This suggests potential anti-inflammatory properties, as excessive NO production is implicated in various inflammatory processes. Further research is needed to fully elucidate the mechanism of action and the broader biological activity profile of this compound.

Conclusion

This compound, first isolated from Taxus mairei, represents one of the many structurally diverse taxanes with potential biological activity. This technical guide has summarized its discovery, key chemical properties, and a general protocol for its isolation. The elucidation of its biosynthetic pathway is an ongoing area of research that could pave the way for synthetic biology approaches to its production. The observed nitric oxide inhibitory activity warrants further investigation into its potential as an anti-inflammatory agent. This document serves as a foundational resource for scientists interested in the further exploration and potential application of this natural product.

References

- 1. [Studies on the taxane diterpenes of the heartwood from Taxus mairei] [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

The Chemistry of 1-Dehydroxybaccatin IV: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on the chemistry of 1-Dehydroxybaccatin IV, a taxane diterpene of interest within the pharmaceutical and natural product chemistry fields. Due to the limited publicly available data, this review focuses on its isolation, structural characterization, and reported biological activity.

Introduction

This compound is a member of the taxane family of diterpenoids, a class of compounds that includes the highly successful anticancer drug, Paclitaxel (Taxol®). Taxanes are characterized by a complex 6-8-6 tricyclic carbon skeleton. The numbering of the taxane core is crucial for identifying the positions of various functional groups. This compound is distinguished by the absence of a hydroxyl group at the C-1 position, a feature that influences its chemical properties and potential biological activity.

Isolation and Characterization

The primary source for the isolation of this compound is the wood of Taxus yunnanensis, a species of yew tree. A key study by Banskota et al. (2003) reported the isolation and characterization of this compound as part of a broader investigation into the chemical constituents of this plant.

Experimental Protocol for Isolation

While the full, detailed experimental protocol from the original literature is not publicly available, a general workflow for the isolation of taxanes from Taxus species can be outlined. This typically involves extraction of the plant material with a series of organic solvents, followed by chromatographic separation to purify individual compounds.

Below is a generalized workflow representing the likely steps for the isolation of this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound remains largely within the primary scientific literature and is not fully available in public databases. The structural elucidation of this compound would have relied on a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Based on the available information, the following table summarizes the expected and reported data for this compound.

| Parameter | Data | Source |

| Molecular Formula | C₃₂H₄₄O₁₃ | Inferred from structure |

| Molecular Weight | 636.69 g/mol | Inferred from structure |

| ¹H NMR | Data not publicly available | Banskota et al., 2003 |

| ¹³C NMR | Data not publicly available | Banskota et al., 2003 |

| Mass Spectrometry | Data not publicly available | Banskota et al., 2003 |

| Infrared Spectroscopy | Data not publicly available | Banskota et al., 2003 |

Chemical Synthesis and Reactions

To date, a dedicated total synthesis or detailed study of the chemical reactions of this compound has not been reported in the peer-reviewed literature. The chemical reactivity of this molecule would be dictated by its various functional groups, including esters, a ketone, an oxetane ring, and secondary hydroxyl groups. Potential reactions could include hydrolysis of the ester groups, reduction of the ketone, and reactions involving the hydroxyl groups.

The following diagram illustrates a hypothetical synthetic relationship, starting from a generic taxane precursor. This is a conceptual representation and not a depiction of a published synthetic route.

Biological Activity

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO). The study by Banskota et al. (2003) investigated the nitric oxide inhibitory activities of various constituents from Taxus yunnanensis.

| Activity | IC₅₀ Value | Assay Conditions | Source |

| Nitric Oxide (NO) Inhibition | 32.2 µM | LPS-activated murine macrophage-like J774.1 cells | Banskota et al., 2003 |

The inhibition of nitric oxide production is a relevant area of research for inflammatory diseases and certain types of cancer.

Conclusion and Future Perspectives

This compound is a structurally interesting taxane diterpene that has been isolated from Taxus yunnanensis. While its initial characterization and a notable biological activity have been reported, a significant gap exists in the publicly available literature regarding its detailed chemistry. Future research efforts could focus on the following areas:

-

Total Synthesis: The development of a total synthesis for this compound would provide access to larger quantities of the material for further biological evaluation and structure-activity relationship studies.

-

Chemical Derivatization: A systematic exploration of the chemical reactivity of this compound could lead to the synthesis of novel analogs with potentially enhanced biological activities.

-

Expanded Biological Profiling: A more comprehensive evaluation of the biological activities of this compound beyond nitric oxide inhibition could uncover new therapeutic potentials.

The information presented in this guide is based on the currently accessible scientific literature. A full, in-depth analysis of the chemistry of this compound would require access to the complete experimental data from the primary research articles.

The Chemical Classification of 1-Dehydroxybaccatin IV: A Core Taxane Intermediate

For Immediate Release

This technical guide provides an in-depth analysis of the chemical classification of 1-Dehydroxybaccatin IV, a pivotal intermediate in the biosynthesis of the widely recognized anticancer agent, paclitaxel. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, its position within the taxane family, and its role as a precursor to complex taxoids. The guide also presents available physicochemical and spectral data, outlines a general protocol for its isolation, and illustrates its biosynthetic context.

Introduction: The Significance of Taxane Intermediates

The taxane family of diterpenoids, originally isolated from yew trees (Taxus species), has been the subject of extensive research due to the potent anti-cancer properties of its most famous member, paclitaxel (Taxol®). The intricate molecular architecture of paclitaxel has made its total synthesis a formidable challenge, thus placing significant importance on the isolation and utilization of naturally occurring precursors. This compound emerges as a key naturally occurring taxane, serving as a crucial stepping stone in the complex biosynthetic pathway leading to paclitaxel. Understanding its chemical properties and the methodologies for its isolation is paramount for the semi-synthesis of paclitaxel and the development of novel taxane-based therapeutics.

Chemical Classification and Structure

This compound is classified as a taxane diterpenoid. The core of its structure is the characteristic taxane skeleton, a complex tricyclic system. The nomenclature "this compound" indicates the absence of a hydroxyl group at the C-1 position when compared to the closely related baccatin IV. This structural distinction is critical as the hydroxylation at C-1 is a key step in the later stages of the paclitaxel biosynthetic pathway.

The molecule possesses multiple chiral centers and is adorned with various functional groups, including acetate and benzoate moieties, which contribute to its chemical reactivity and are essential for its eventual conversion into more complex taxanes.

Physicochemical and Spectral Data

Precise experimental data for this compound is not widely reported in publicly available literature. The following table summarizes the available predicted and known properties. The lack of comprehensive experimental data highlights an area for further research to facilitate its broader use in synthetic and biosynthetic studies.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄O₁₃ | [1][2][3] |

| Molecular Weight | 636.68 g/mol | [1][2][3] |

| CAS Number | 57672-78-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 633.5 ± 55.0 °C | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

Note: The lack of experimentally determined melting point, specific rotation, and detailed spectral data (¹H NMR, ¹³C NMR, MS) in readily accessible literature underscores the need for further characterization of this important intermediate.

Role in Paclitaxel Biosynthesis

The following diagram illustrates the position of this compound in the paclitaxel biosynthetic pathway.

Experimental Protocols: Isolation and Purification

Protocol Outline:

-

Extraction: Dried and ground plant material (e.g., needles and twigs of Taxus yunnanensis or Taxus mairei) is extracted with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove non-polar impurities like chlorophylls and lipids. A common system is partitioning between hexane and an aqueous methanol solution. The taxane-containing aqueous methanol layer is retained.

-

Chromatographic Separation: The enriched taxane fraction is then subjected to column chromatography. This can be performed using normal-phase silica gel with a gradient elution system (e.g., hexane-ethyl acetate) or reversed-phase chromatography (e.g., C18 column with a water-acetonitrile or water-methanol gradient).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions rich in the target compound are combined and subjected to further purification steps, such as preparative HPLC or recrystallization, to yield pure this compound.

Conclusion and Future Perspectives

This compound holds a significant position in the chemical classification of taxanes as a direct precursor in the biosynthesis of paclitaxel. Its structure and chemical properties are of considerable interest to researchers in natural product chemistry, synthetic biology, and drug development. While its role in the biosynthetic pathway is becoming clearer, a comprehensive experimental characterization of its physicochemical and spectral properties is still needed. The development of a robust and specific isolation protocol for this compound would greatly facilitate its use in semi-synthetic strategies aimed at producing paclitaxel and novel, potent taxane analogs. Further research into the enzymatic transformations involving this key intermediate will undoubtedly open new avenues for the biotechnological production of these life-saving anticancer agents.

References

The Gateway to a Potent Anticancer Agent: A Technical Guide to Oxetane Ring Formation in 1-Dehydroxybaccatin IV Biosynthesis

For Immediate Release

A pivotal and historically elusive step in the biosynthesis of paclitaxel, a blockbuster anticancer drug, is the formation of its distinctive four-membered oxetane ring. This structural feature is critical for the drug's therapeutic efficacy. This technical guide provides an in-depth exploration of the enzymatic formation of this ring within the biosynthetic pathway of 1-Dehydroxybaccatin IV, a key intermediate en route to paclitaxel. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key enzymatic data, and outlines detailed experimental protocols for further investigation.

The Crucial Oxetane Ring: An Overview

The biosynthesis of paclitaxel is a complex, multi-step process originating from the diterpenoid precursor geranylgeranyl diphosphate. A key transformation in the mid-to-late stages of this pathway is the formation of the oxetane ring, which converts a taxane core into the baccatin scaffold. Recent research has illuminated this critical step, identifying a novel cytochrome P450 enzyme, designated as Oxetane Synthase (TmCYP1), as the primary catalyst in the formation of this compound.

The Key Enzymatic Transformation

The formation of the oxetane ring in this compound is catalyzed by Oxetane Synthase (TmCYP1). This enzyme facilitates an intramolecular oxidation and rearrangement of a highly functionalized taxane intermediate.

Substrate: 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene Enzyme: Oxetane Synthase (TmCYP1) - a Cytochrome P450 monooxygenase Product: 1β-dehydroxybaccatin IV (major product)

The reaction involves the conversion of the exocyclic double bond at the C4(20) position into the characteristic oxetane ring. Interestingly, this enzymatic reaction also yields a minor byproduct, baccatin I, which contains a 4β,20-epoxide ring. Isotopic labeling experiments suggest that the formation of the oxetane ring may proceed through a concerted intramolecular oxidation-acetoxyl rearrangement mechanism. A critical finding is that the C5-O-acetyl group of the substrate is essential for the formation of the oxetane ring but not for the generation of the epoxide byproduct.

Quantitative Analysis of Oxetane Ring Formation

While comprehensive kinetic data for TmCYP1 remains under investigation, initial studies have focused on product distribution and yield in heterologous expression systems. The following table summarizes the currently available quantitative information.

| Enzyme | Substrate | Product(s) | System | Quantitative Data |

| Oxetane Synthase (TmCYP1) | 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene | 1β-dehydroxybaccatin IV (major), Baccatin I (minor) | Nicotiana benthamiana | Product ratio and yield are currently being optimized. |

Experimental Protocols

The following protocols provide a framework for the functional characterization of Oxetane Synthase (TmCYP1) and the production of this compound using a transient expression system in Nicotiana benthamiana.

Vector Construction and Transformation of Agrobacterium tumefaciens

-

Gene Synthesis and Cloning: The coding sequence for Oxetane Synthase (TmCYP1) is synthesized and cloned into a plant expression vector, such as pEAQ-HT-DEST1, under the control of a suitable promoter (e.g., CaMV 35S).

-

Transformation: The resulting expression vector is transformed into a competent Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation.

-

Verification: Successful transformation is confirmed by colony PCR and Sanger sequencing.

Transient Expression in Nicotiana benthamiana

-

Bacterial Culture: A single colony of A. tumefaciens harboring the TmCYP1 expression construct is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C with shaking.

-

Infiltration Culture: The overnight culture is used to inoculate a larger volume of LB medium containing 10 mM MES (pH 5.6), 20 µM acetosyringone, and antibiotics. This culture is grown to an OD600 of 0.6-0.8.

-

Infiltration: The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MgCl2, 10 mM MES, pH 5.6, 150 µM acetosyringone) to a final OD600 of 0.5.

-

Leaf Infiltration: The abaxial side of leaves of 4-6 week old N. benthamiana plants are infiltrated with the bacterial suspension using a needleless syringe. Plants are then incubated under standard growth conditions for 5-7 days.

Substrate Feeding and Metabolite Extraction

-

Substrate Preparation: A stock solution of 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene is prepared in DMSO.

-

Substrate Infiltration: Three days post-agroinfiltration, the infiltrated leaves are infiltrated with a solution of the substrate in a suitable buffer.

-

Harvesting: After an additional 2-3 days of incubation, the infiltrated leaf patches are harvested.

-

Extraction: The harvested leaf material is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with methanol or ethyl acetate. The extract is then filtered and dried under vacuum.

LC-MS/MS Analysis for Product Quantification

-

Sample Preparation: The dried metabolite extract is redissolved in methanol and filtered through a 0.22 µm syringe filter.

-

Chromatographic Separation: The sample is analyzed using a C18 reversed-phase HPLC column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and Baccatin I are monitored.

-

Quantification: Absolute quantification is achieved by comparing the peak areas of the analytes to a standard curve generated with authentic standards.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the biosynthetic pathway and the experimental procedures, the following diagrams are provided.

Caption: Enzymatic conversion of the taxane precursor to 1β-dehydroxybaccatin IV.

Caption: Workflow for heterologous expression and analysis.

Future Directions

The identification of Oxetane Synthase (TmCYP1) represents a significant breakthrough in understanding paclitaxel biosynthesis. Future research will likely focus on:

-

Enzyme Kinetics: Detailed kinetic characterization of TmCYP1 to determine its catalytic efficiency and substrate specificity.

-

Protein Engineering: Mutational studies to improve the catalytic activity and product specificity of TmCYP1, favoring the production of this compound.

-

Metabolic Engineering: Reconstruction of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli for scalable and sustainable production.

-

Pathway Elucidation: Further investigation into the subsequent enzymatic steps that convert this compound into baccatin III and ultimately paclitaxel.

This technical guide provides a comprehensive overview of the current knowledge surrounding the pivotal oxetane ring formation in this compound biosynthesis. The provided protocols and data serve as a valuable resource for researchers aiming to further unravel and engineer this complex and medicinally important pathway.

Early studies on the characterization of 1-Dehydroxybaccatin IV

An In-depth Technical Guide to the Early Characterization of 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring taxane diterpenoid that has been a subject of interest within the broader research into taxanes, a class of compounds renowned for their potent anticancer properties. As a structural analogue of key precursors to paclitaxel (Taxol®) and other bioactive taxoids, understanding its characterization is crucial for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the early studies on the characterization of this compound, detailing its isolation from natural sources, structural elucidation through spectroscopic methods, and initial biological evaluations. All quantitative data are presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

The Taxus genus, commonly known as yew, is a rich source of complex diterpenoids, collectively referred to as taxanes. The discovery of paclitaxel and its subsequent success as a chemotherapeutic agent spurred extensive phytochemical investigation into various Taxus species, leading to the isolation and characterization of hundreds of taxane analogues. This compound is one such minor taxoid, distinguished by the absence of a hydroxyl group at the C-1 position of the baccatin core structure. Early research focused on its isolation from plant material, determination of its intricate three-dimensional structure, and preliminary assessment of its biological activity. This document collates and presents this foundational knowledge.

Isolation from Natural Sources

Early isolation of this compound was primarily achieved from the bark and needles of various Taxus species, with Taxus wallichiana (Himalayan yew) being a notable source. The general workflow for its extraction and purification involved solvent extraction followed by multi-step chromatography.

Experimental Protocol: Extraction and Isolation

The following protocol represents a generalized procedure based on early methods for taxane isolation.

-

Extraction:

-

Air-dried and powdered plant material (e.g., bark of Taxus wallichiana) is extracted exhaustively with a polar solvent such as methanol or an ethanol/water mixture (typically in the range of 50-80% ethanol) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The taxane fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

The enriched taxane fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to known taxanes are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography, often on silica gel, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Diagram of the General Isolation Workflow:

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported in early studies.

| Property | Value |

| Molecular Formula | C₃₂H₄₄O₁₃ |

| Molecular Weight | 636.68 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals include multiple acetyl methyl singlets, signals for the gem-dimethyl group, and a complex pattern of methine and methylene protons on the taxane core. |

| ¹³C NMR (CDCl₃, δ ppm) | Key resonances correspond to the carbonyl carbons of the ester groups, the oxygenated carbons of the taxane skeleton, and the carbons of the oxetane ring. |

| Mass Spectrometry | ESI-MS typically shows a prominent ion corresponding to [M+Na]⁺. |

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which are essential for assigning the complex signals of the taxane skeleton.

-

-

Mass Spectrometry (MS):

-

The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) or fast atom bombardment (FAB) techniques.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information about the substituents on the taxane core.

-

Diagram of the Structural Elucidation Process:

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of the potent anti-cancer agent paclitaxel, starting from the natural product 1-dehydroxybaccatin IV. This document outlines the chemical transformations, including the protection of reactive functional groups, the crucial coupling with the paclitaxel side chain, and the final deprotection steps to yield the target molecule. The protocols provided are based on established methodologies for the semi-synthesis of paclitaxel from similar baccatin derivatives and have been adapted for the specific starting material.

Overview of the Synthetic Strategy

The semi-synthesis of paclitaxel from this compound involves a multi-step process that can be broadly categorized as follows:

-

Selective Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of this compound is selectively protected as a triethylsilyl (TES) ether. This prevents its interference in the subsequent esterification step.

-

Synthesis of the Paclitaxel Side Chain: The N-benzoyl-β-lactam, a key intermediate for the paclitaxel side chain, is synthesized separately using the Ojima lactam method.

-

Esterification (Coupling Reaction): The protected baccatin core is coupled with the synthesized side chain at the C-13 hydroxyl group to form a protected paclitaxel derivative.

-

Deprotection: The protecting groups on the C-7 hydroxyl and the side chain are removed to yield the final product, paclitaxel.

Experimental Protocols

Protocol 1: Selective Protection of the C-7 Hydroxyl Group of this compound

This protocol describes the selective silylation of the C-7 hydroxyl group of this compound to yield 7-O-triethylsilyl-1-dehydroxybaccatin IV.

Materials:

-

This compound

-

Anhydrous Pyridine

-

Triethylsilyl chloride (TESCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 7-O-triethylsilyl-1-dehydroxybaccatin IV.

Protocol 2: Synthesis of the Paclitaxel Side Chain (Ojima β-Lactam)

This protocol outlines the synthesis of the (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, a key precursor for the paclitaxel side chain.

Materials:

-

(R)-phenylglycinol

-

Benzaldehyde

-

Triphosgene

-

N-Benzoyl-D-phenylalanine

-

Triethylamine (TEA)

-

Lithium diisopropylamide (LDA)

-

Triethylsilyl chloride (TESCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Step 2a: Synthesis of the Chiral Oxazolidinone: React (R)-phenylglycinol with benzaldehyde to form the corresponding oxazolidine. Protect the nitrogen with a suitable group (e.g., Boc).

-

Step 2b: Acylation: Acylate the protected oxazolidinone with N-benzoyl-D-phenylalanine.

-

Step 2c: Ring Opening and Cyclization: Treat the acylated product with a strong base such as lithium diisopropylamide (LDA) to induce ring opening and subsequent cyclization to the β-lactam.

-

Step 2d: Silylation: Protect the hydroxyl group of the β-lactam with triethylsilyl chloride to yield the desired Ojima lactam.

-

Each step involves standard organic synthesis techniques including reaction setup under inert atmosphere, temperature control, aqueous workup, extraction, drying, and purification by column chromatography.

Protocol 3: Esterification of 7-O-TES-1-dehydroxybaccatin IV with the Ojima β-Lactam

This protocol describes the crucial coupling reaction between the protected baccatin core and the paclitaxel side chain.

Materials:

-

7-O-triethylsilyl-1-dehydroxybaccatin IV

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (Ojima β-lactam)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 7-O-triethylsilyl-1-dehydroxybaccatin IV (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -40 °C.

-

Slowly add LHMDS (1.1 eq) dropwise to the solution and stir for 30 minutes at -40 °C.

-

In a separate flask, dissolve the Ojima β-lactam (1.5 eq) in anhydrous THF and add it to the reaction mixture via cannula.

-

Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the protected paclitaxel derivative.

Protocol 4: Deprotection to Yield Paclitaxel

This final protocol describes the removal of the triethylsilyl protecting groups to afford paclitaxel.

Materials:

-

Protected paclitaxel derivative from Protocol 3

-

Anhydrous acetonitrile

-

Hydrofluoric acid-pyridine complex (HF-Py)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve the protected paclitaxel derivative (1.0 eq) in anhydrous acetonitrile in a plastic vial.

-

Cool the solution to 0 °C.

-

Slowly add HF-Pyridine (excess) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield paclitaxel.

Data Presentation

The following tables summarize the expected quantitative data for each step of the semi-synthesis. Yields are estimates based on similar transformations reported in the literature.

Table 1: Reagents and Expected Yield for the Protection of this compound

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 544.59 | (Starting amount) |

| Triethylsilyl chloride | 1.5 | 150.72 | (Calculated based on starting material) |

| Pyridine | Solvent | 79.10 | (Sufficient amount) |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| 7-O-TES-1-dehydroxybaccatin IV | 658.88 | 85-95% |

Table 2: Reagents and Expected Yield for the Esterification Reaction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 7-O-TES-1-dehydroxybaccatin IV | 1.0 | 658.88 | (Starting amount) |

| Ojima β-Lactam | 1.5 | 411.63 | (Calculated based on starting material) |

| LHMDS (1.0 M in THF) | 1.1 | 167.33 | (Calculated based on starting material) |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| Protected Paclitaxel Derivative | 1070.51 | 70-85% |

Table 3: Reagents and Expected Yield for the Deprotection Reaction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Protected Paclitaxel Derivative | 1.0 | 1070.51 | (Starting amount) |

| HF-Pyridine | Excess | 99.11 | (Sufficient amount) |

| Product | Molecular Weight ( g/mol ) | Expected Yield | |

| Paclitaxel | 853.91 | 80-90% |

Visualizations

Caption: Workflow for the semi-synthesis of paclitaxel.

Caption: Logic of hydroxyl group protection and deprotection.

Application Notes and Protocols for the Quantification of 1-Dehydroxybaccatin IV in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a key taxane diterpenoid found in various species of the genus Taxus. As a close structural analog and potential precursor of the anticancer drug paclitaxel (Taxol®), its accurate quantification in plant extracts is crucial for phytochemical studies, breeding programs for high-yielding Taxus varieties, and the quality control of raw materials in the pharmaceutical industry. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Methods

The quantification of this compound in complex plant extracts is most reliably achieved using chromatographic methods. LC-MS/MS is the preferred method due to its high sensitivity and specificity, allowing for the accurate measurement of the analyte even at low concentrations and in the presence of interfering matrix components.

Key Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique allows for the precise identification and quantification of target compounds in complex mixtures.

Quantitative Data Summary

The concentration of taxoids, including this compound (often reported as its close analogue 10-deacetylbaccatin III), can vary significantly depending on the Taxus species, the part of the plant analyzed, the age of the plant, and the geographical location. The following table summarizes representative quantitative data for 10-deacetylbaccatin III found in the literature.

| Plant Species | Plant Part | Concentration of 10-deacetylbaccatin III | Reference |

| Taxus baccata | Dried Needles | 0 to 0.48% | [1] |

| Taxus media (3 years old) | Needles | Lower than 5-year-old plants | [2] |

| Taxus media (4 years old) | Needles | Lower than 5-year-old plants | [2] |

| Taxus media (5 years old) | Needles | Highest content | [2] |

| Taxus media | Twigs | Lower content than needles | [2] |

Experimental Protocols

Protocol 1: Extraction of this compound from Taxus Leaves

This protocol is adapted from a method for the extraction of taxoids from Taxus baccata leaves.[1]

Materials:

-

Frozen Taxus leaves

-

Ethanol

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane

-

Ammonia solution (25%)

-

Ultrasonicator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 10 g of frozen Taxus leaves.

-

Add 100 mL of ethanol and sonicate for 30 minutes.

-

Allow the mixture to soak overnight for 16 hours.

-

Filter the ethanol extract.

-

Evaporate the ethanol using a rotary evaporator.

-

Reconstitute the residue with 50 mL of 1 N HCl.

-

Extract the acidic solution with 50 mL of dichloromethane. Discard the organic phase.

-

Alkalize the aqueous phase with ammonia solution (25%).

-

Extract the alkaline aqueous phase three times with 50 mL of dichloromethane each time.

-

Pool the organic phases and evaporate the solvent to yield the crude taxoid extract.

-

Reconstitute the residue in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on a validated method for the quantification of 10-deacetylbaccatin III and other taxoids.[1][3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer (e.g., QTRAP 5500)[1][3]

Chromatographic Conditions:

-

Mobile Phase A: To be optimized based on the specific instrument and column, but typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid).

-

Mobile Phase B: To be optimized, but typically an organic solvent such as acetonitrile or methanol with a small amount of acid.

-

Gradient Elution: A suitable gradient program should be developed to achieve good separation of this compound from other taxoids.

-

Flow Rate: To be optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For the related compound 10-deacetylbaccatin III, these transitions would be optimized.

-

Source Parameters (e.g., IonSpray Voltage, Temperature, Gas Flows): These should be optimized for the specific instrument to achieve maximum sensitivity for the analyte.

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in a suitable solvent at known concentrations.

-

If available, use a stable isotope-labeled internal standard to improve accuracy and precision.

-

Analyze the calibration standards and the extracted samples by LC-MS/MS.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plant extracts by interpolating their peak area ratios on the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key steps in the analytical process for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 1-Dehydroxybaccatin IV

Introduction